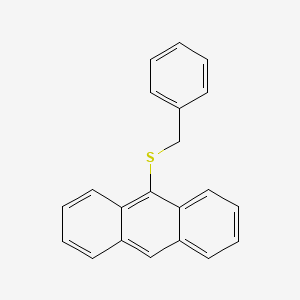
9-(Benzylsulfanyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Benzylsulfanyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a benzylsulfanyl group at the 9th position of the anthracene structure introduces unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzylsulfanyl)anthracene typically involves the reaction of anthracene with benzyl mercaptan in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Benzylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the anthracene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, room temperature to mild heating.
Reduction: LiAlH4, anhydrous conditions, room temperature.
Substitution: Halogens, nitric acid, sulfuric acid, varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9-(Benzylsulfanyl)anthracene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(Benzylsulfanyl)anthracene involves its interaction with molecular targets through its aromatic and sulfanyl groups. The compound can intercalate with DNA, affecting DNA metabolism and RNA production. It also interacts with cellular proteins, potentially inhibiting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Anthracene: The parent compound, consisting of three fused benzene rings.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9th and 10th positions, known for its blue light-emitting properties.
9-Methylanthracene: A derivative with a methyl group at the 9th position, used in photophysical studies.
Uniqueness: 9-(Benzylsulfanyl)anthracene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
74851-74-4 |
|---|---|
Formule moléculaire |
C21H16S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
9-benzylsulfanylanthracene |
InChI |
InChI=1S/C21H16S/c1-2-8-16(9-3-1)15-22-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2 |
Clé InChI |
WFXRRZCUQPMBHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



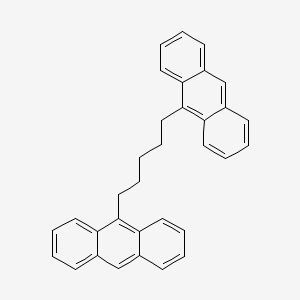

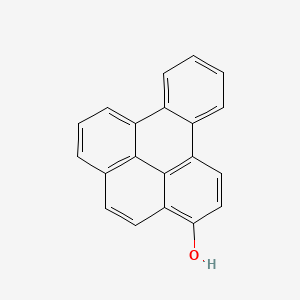
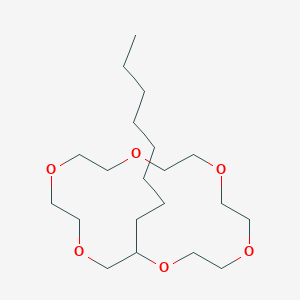
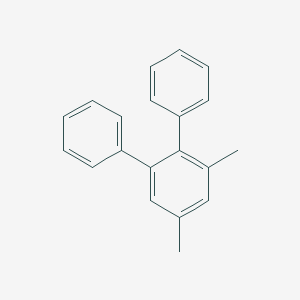
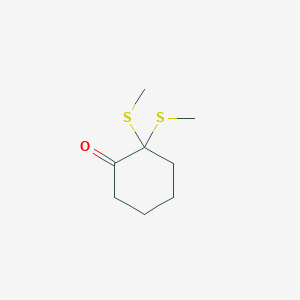
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


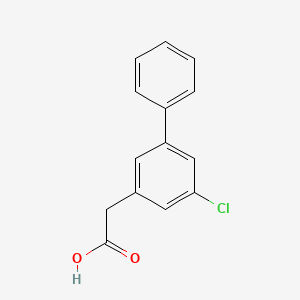


![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
